
4,11-Dimethyltetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-Dimethyltetradecane is a hydrocarbon with the molecular formula C16H34. It is a derivative of tetradecane, characterized by the presence of two methyl groups at the 4th and 11th positions of the carbon chain. This compound is a colorless liquid with low volatility and hydrophobic properties .
Preparation Methods
4,11-Dimethyltetradecane can be synthesized through various methods. One common approach involves the hydrogenation of hydrocarbons. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods often involve catalytic hydrogenation processes, where the starting materials are subjected to high pressure and temperature in the presence of a catalyst .
Chemical Reactions Analysis
4,11-Dimethyltetradecane, like other alkanes, primarily undergoes reactions such as oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for alkanes, but they can occur under specific conditions, such as the use of hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Halogenation is a typical substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light
Scientific Research Applications
4,11-Dimethyltetradecane has various applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reference compound in chromatographic analysis.
Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.
Medicine: While not directly used as a drug, it can serve as a model compound in pharmacokinetic studies to understand the behavior of hydrophobic molecules in biological systems.
Mechanism of Action
The mechanism of action of 4,11-Dimethyltetradecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its interactions are mainly driven by van der Waals forces and hydrophobic interactions, which can influence the behavior of other molecules in the vicinity .
Comparison with Similar Compounds
4,11-Dimethyltetradecane can be compared with other similar alkanes, such as:
Tetradecane: The parent compound without the methyl substitutions.
2,6-Dimethyltetradecane: Another isomer with methyl groups at different positions.
Hexadecane: A longer-chain alkane with similar hydrophobic properties.
The uniqueness of this compound lies in its specific methyl substitutions, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity .
Properties
CAS No. |
55045-12-0 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
4,11-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-11-15(3)13-9-7-8-10-14-16(4)12-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
BDCDHEIUTMAZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)

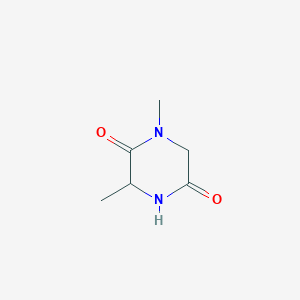
![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
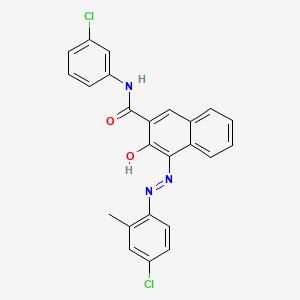
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
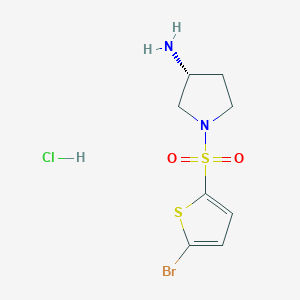
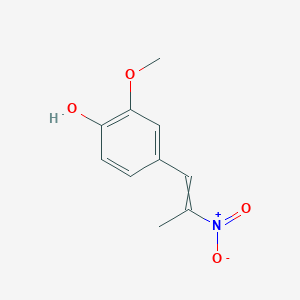
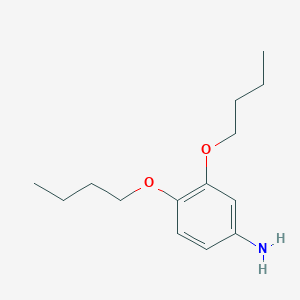

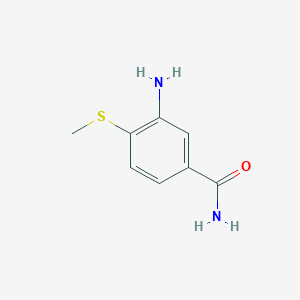
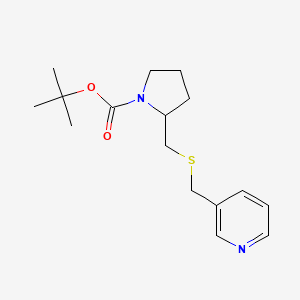
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
